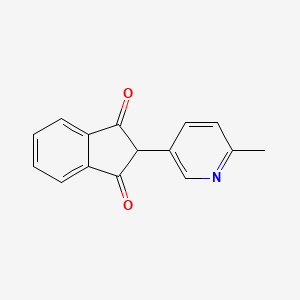
7-Bromo-N-Boc-4-aminoisochromane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-N-Boc-4-aminoisochromane is a chemical compound that features a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and an isochromane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-N-Boc-4-aminoisochromane typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and Boc protection reactions, utilizing continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-N-Boc-4-aminoisochromane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium carbonate can be used for nucleophilic substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Major Products
Substitution: Depending on the nucleophile used, various substituted isochromane derivatives can be obtained.
Deprotection: The major product is the free amine derivative of the compound.
Aplicaciones Científicas De Investigación
7-Bromo-N-Boc-4-aminoisochromane has several applications in scientific research:
Biology: The compound can be used to study the effects of brominated and Boc-protected amino compounds on biological systems.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 7-Bromo-N-Boc-4-aminoisochromane involves its reactivity due to the presence of the bromine atom and the Boc-protected amino group. The bromine atom can participate in electrophilic substitution reactions, while the Boc group can be selectively removed to reveal the reactive amine group .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-4-isochromanone: Similar in structure but lacks the Boc-protected amino group.
7-Bromo-4-chloro-1H-indazol-3-amine: Contains a bromine atom but differs in the core structure and functional groups.
Uniqueness
7-Bromo-N-Boc-4-aminoisochromane is unique due to the combination of the bromine atom and the Boc-protected amino group, which provides distinct reactivity and protection strategies in synthetic chemistry.
Propiedades
Fórmula molecular |
C14H18BrNO3 |
|---|---|
Peso molecular |
328.20 g/mol |
Nombre IUPAC |
tert-butyl N-(7-bromo-3,4-dihydro-1H-isochromen-4-yl)carbamate |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-12-8-18-7-9-6-10(15)4-5-11(9)12/h4-6,12H,7-8H2,1-3H3,(H,16,17) |
Clave InChI |
CTERBBHEWMRWIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1COCC2=C1C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(R)-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide](/img/structure/B13689462.png)


![(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone](/img/structure/B13689483.png)




![N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride](/img/structure/B13689515.png)
